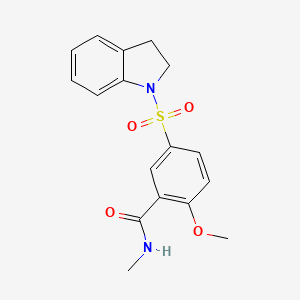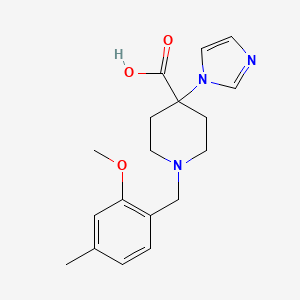![molecular formula C18H13IN2O3 B5355394 2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5355394.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone, also known as BMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQ belongs to the family of quinazolinone derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone involves the modulation of multiple signaling pathways that are involved in various cellular processes, including cell growth, apoptosis, inflammation, and neuroprotection. This compound targets key enzymes and proteins involved in these pathways, including PI3K, Akt, MAPK, ERK, JAK, STAT, NF-κB, COX-2, and iNOS. The compound also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and neuroprotection. The compound has also been shown to have antioxidant properties, which may contribute to its beneficial effects in various diseases.
実験室実験の利点と制限
2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound can be easily synthesized using a multi-step process, and its synthesis method has been optimized to achieve a high yield with minimal impurities. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for 2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. The compound's potential applications in cancer, inflammation, and neurological disorders warrant further investigation, and its mechanism of action should be further elucidated to identify new therapeutic targets. Additionally, the compound's antioxidant properties should be further explored to determine their potential in preventing oxidative stress-related diseases.
合成法
2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 3-amino-2-methylquinazolin-4(3H)-one in the presence of iodine and acetic acid. The reaction yields this compound as a yellow solid with a high purity of over 95%. The synthesis method has been optimized to achieve a high yield of this compound with minimal impurities.
科学的研究の応用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis and cell cycle arrest in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by inhibiting the NF-κB pathway. The compound also inhibits the activity of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3/c1-21-17(20-14-5-4-12(19)9-13(14)18(21)22)7-3-11-2-6-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHIAVVKNRBCH-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5355366.png)
![3'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5355372.png)
![2-(1H-benzimidazol-2-yl)-3-[2,3-dimethyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5355391.png)



![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
